molecular formula C15H13ClO2 B2452191 5-Chloro-2-(2-ethylphenoxy)benzaldehyde CAS No. 1712638-58-8

5-Chloro-2-(2-ethylphenoxy)benzaldehyde

Cat. No.: B2452191
CAS No.: 1712638-58-8
M. Wt: 260.72
InChI Key: OLPMDXQKOHBJNR-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-ethylphenoxy)benzaldehyde is a chemical compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 . It is also known as Mosher’s aldehyde. It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13ClO2/c1-2-11-5-3-4-6-14(11)18-15-8-7-13(16)9-12(15)10-17/h3-10H,2H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 260.72 .

Scientific Research Applications

Structural Analysis and Coordination Chemistry

Synthesis of Complexes and Ligands

  • Copper(II) Complex Synthesis : A study on the synthesis of copper(II) complexes using benzaldehyde ortho-oxime ligands demonstrates the application of benzaldehyde derivatives in creating metal complexes with potential applications in catalysis and material science (Dong et al., 2012).

Methodological Advances in Synthesis

  • Microwave-Assisted Synthesis : Research on the microwave-assisted preparation of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde, a compound structurally similar to 5-Chloro-2-(2-ethylphenoxy)benzaldehyde, indicates the innovation in synthetic methodologies, potentially applicable to similar compounds (Shu, 2010).

Analytical and Environmental Applications

  • Determination in Environmental Samples : The determination of chlorinated benzaldehydes in pulp bleaching effluents via gas chromatography highlights the analytical application of benzaldehyde derivatives in environmental chemistry (Smith et al., 1993).

  • Study of Oxidation Processes : An experimental and modeling study of benzaldehyde oxidation in a combustion context reveals insights into the chemical behavior of benzaldehyde derivatives under specific conditions, which can be relevant to understanding the oxidation pathways of similar compounds (Namysl et al., 2020).

Photochemical and Catalytic Research

  • Photocatalytic Degradation Study : Investigation into the photocatalytic degradation of chlorophenols, with intermediates including benzaldehyde derivatives, provides insights into the potential environmental remediation applications of such compounds (Rao et al., 2003).

  • Catalytic Oxidation Studies : Research on the oxidation of benzyl alcohol to benzaldehyde using specific catalysts indicates the utility of benzaldehyde derivatives in catalysis, particularly in the transformation of alcohols to aldehydes (Sharma et al., 2012).

Safety and Hazards

5-Chloro-2-(2-ethylphenoxy)benzaldehyde may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation .

Properties

IUPAC Name

5-chloro-2-(2-ethylphenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-2-11-5-3-4-6-14(11)18-15-8-7-13(16)9-12(15)10-17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPMDXQKOHBJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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